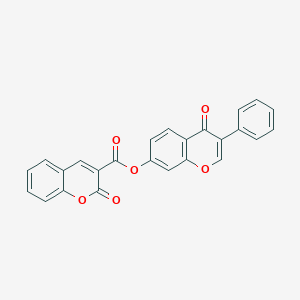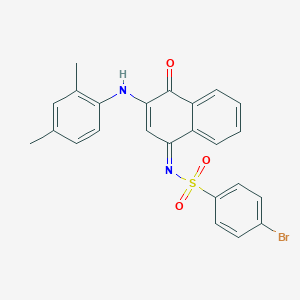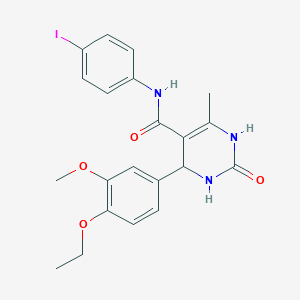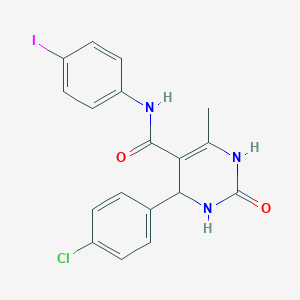
4-oxo-3-phenyl-4H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-oxo-3-phenyl-4H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylate, also known as Coumarin-Resveratrol Hybrid, is a chemical compound that has gained significant interest in the scientific research community due to its potential therapeutic properties. This compound is a hybrid of two well-known compounds, coumarin, and resveratrol, which have been extensively studied for their various health benefits.
Wirkmechanismus
The mechanism of action of the 4-oxo-3-phenyl-4H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylateveratrol Hybrid is not fully understood. However, it is believed that the compound exerts its therapeutic effects by modulating various signaling pathways involved in cell growth, proliferation, and survival. The compound has been shown to inhibit the activity of various enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
The 4-oxo-3-phenyl-4H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylateveratrol Hybrid has been found to possess various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and DNA damage. Moreover, it has been found to modulate various signaling pathways involved in cell growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
The 4-oxo-3-phenyl-4H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylateveratrol Hybrid has several advantages for lab experiments. It is a stable compound and can be easily synthesized using standard laboratory techniques. Moreover, it has been extensively studied, and its properties are well-known. However, the compound has some limitations, such as its low solubility in water, which can make it challenging to work with in some experiments.
Zukünftige Richtungen
There are numerous future directions for the study of the 4-oxo-3-phenyl-4H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylateveratrol Hybrid. One potential area of research is the development of new analogs of the compound with improved therapeutic properties. Another area of research is the study of the compound's potential as a treatment for various chronic diseases, such as cancer, diabetes, and cardiovascular disease. Additionally, the compound's mechanism of action needs to be further elucidated to improve our understanding of its therapeutic potential.
Conclusion:
In conclusion, the 4-oxo-3-phenyl-4H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylateveratrol Hybrid is a promising compound with potential therapeutic properties. Its various biochemical and physiological effects make it an attractive candidate for the treatment of various chronic diseases. Further research is needed to fully understand the compound's mechanism of action and to develop new analogs with improved therapeutic properties.
Synthesemethoden
The synthesis of 4-oxo-3-phenyl-4H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylate involves the reaction of coumarin and resveratrol using a suitable coupling agent. The reaction is carried out in the presence of a catalyst, and the product is purified using various chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
The 4-oxo-3-phenyl-4H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylateveratrol Hybrid has been extensively studied for its potential therapeutic properties. It has been found to possess antioxidant, anti-inflammatory, and anticancer activities. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. Moreover, it has been found to reduce oxidative stress and inflammation, which are associated with various chronic diseases.
Eigenschaften
Molekularformel |
C25H14O6 |
|---|---|
Molekulargewicht |
410.4 g/mol |
IUPAC-Name |
(4-oxo-3-phenylchromen-7-yl) 2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C25H14O6/c26-23-18-11-10-17(13-22(18)29-14-20(23)15-6-2-1-3-7-15)30-24(27)19-12-16-8-4-5-9-21(16)31-25(19)28/h1-14H |
InChI-Schlüssel |
QVAFQTLPFGNJFC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC5=CC=CC=C5OC4=O |
Kanonische SMILES |
C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC5=CC=CC=C5OC4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide](/img/structure/B285071.png)
![N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide](/img/structure/B285073.png)
![4-[4-(benzyloxy)-3-methoxyphenyl]-N-(4-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B285074.png)



![N-(4-fluorophenyl)-7-(3-methoxyphenyl)-5-methyl-2-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285080.png)
![7-(2-ethoxyphenyl)-N-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285081.png)
![7-(4-cyanophenyl)-N-(4-fluorophenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285085.png)
![7-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285086.png)
![7-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285087.png)
![7-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285090.png)
